

An In-depth Technical Guide to Rivoglitazone Hydrochloride: A Potent PPAR-y Agonist

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Compound of Interest		
Compound Name:	Rivoglitazone hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivoglitazone hydrochloride is a third-generation thiazolidinedione (TZD) that acts as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-y).[1][2] As a member of the glitazone class of antidiabetic agents, it enhances insulin sensitivity and has been investigated for the treatment of type 2 diabetes mellitus.[2][3] This technical guide provides a comprehensive overview of Rivoglitazone hydrochloride, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization. The information is intended to support researchers and professionals in the field of drug development and metabolic disease.

Introduction

Rivoglitazone hydrochloride is a thiazolidinedione derivative identified as a highly potent and selective PPAR-y agonist.[2] PPAR-y is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[4] Activation of PPAR-y by agonists like Rivoglitazone modulates the transcription of a suite of genes involved in insulin signaling, adipogenesis, and inflammation, ultimately leading to improved insulin sensitivity.[5] Developed by Daiichi Sankyo, Rivoglitazone has undergone extensive preclinical and clinical evaluation to determine its efficacy and safety profile.[3][6]

Chemical Structure



• IUPAC Name: (RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl) methoxy]benzyl}-1,3-thiazolidine-2,4-dione hydrochloride

• Molecular Formula: C20H19N3O4S · HCl

Molecular Weight: 433.91 g/mol

Mechanism of Action: PPAR-y Agonism

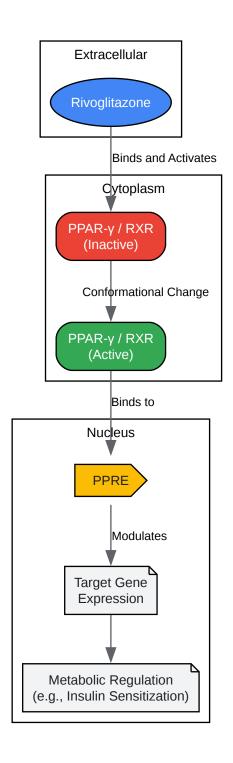
Rivoglitazone's therapeutic effects are primarily mediated through its high-affinity binding to and activation of PPAR-y.[2] Upon binding, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[4]

The activation of PPAR-y by Rivoglitazone initiates a cascade of downstream effects, including:

- Enhanced Insulin Sensitivity: Increased expression of genes involved in insulin signaling pathways.
- Adipocyte Differentiation: Promotion of the differentiation of preadipocytes into mature fat cells, which can safely store free fatty acids.
- Modulation of Adipokines: Regulation of the secretion of adipokines, such as adiponectin, which has insulin-sensitizing and anti-inflammatory properties.
- Anti-inflammatory Effects: Transrepression of pro-inflammatory genes.

The crystal structure of Rivoglitazone bound to the PPAR-y ligand-binding domain reveals a unique hydrogen bond network, contributing to its high potency.[7]





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Fig. 1: Simplified signaling pathway of Rivoglitazone as a PPAR-y agonist.

Quantitative Preclinical and Clinical Data Preclinical Data



Rivoglitazone has demonstrated potent antidiabetic effects in various preclinical models.[2]

Table 1: In Vitro Potency and Selectivity of Rivoglitazone

Parameter	Species	Value	Comparison	Reference
PPAR-y Activation	Human	More potent	Rosiglitazone, Pioglitazone	[2]
Selectivity	Human	~445-fold	Over PPAR- α and PPAR- δ	[8]

Table 2: In Vivo Efficacy of Rivoglitazone in Diabetic Animal Models

Animal Model	Treatment Duration	Dose	Key Findings	Reference
ZDF Rats	14 days	ED₅o: 0.19 mg/kg	Potent glucose- lowering effect	[2]
db/db Mice	14 days	Not specified	Potent antidiabetic effects	[2]

Clinical Data

Clinical trials have evaluated the efficacy and safety of Rivoglitazone in patients with type 2 diabetes.

Table 3: Summary of Clinical Trial Results for Rivoglitazone



Study Identifier	Treatmen t Duration	Dosage (mg/day)	Change in HbA1c (%)	Key Lipid Changes	Adverse Events	Referenc e
NCT00143 520	26 weeks	1.0	-0.4	Improved HDL	Peripheral edema, weight gain	[9]
1.5	-0.7	Improved HDL	Peripheral edema, weight gain	[9]		
NCT00575 874	12 weeks	0.5	-0.11	-	Not detailed	[10]
1.0	-0.22	Increased HDL	Drug- related edema	[10]		
1.5	-0.17	Decreased Triglycerid es	Drug- related edema	[10]	_	

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize PPAR-y agonists like Rivoglitazone. These are based on standard methodologies in the field.

PPAR-y Competitive Binding Assay

Objective: To determine the binding affinity of Rivoglitazone for the PPAR-y ligand-binding domain (LBD).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently-labeled known PPAR-y ligand for binding to the PPAR-y LBD.

Materials:

Recombinant human PPAR-y LBD



- Radiolabeled ligand (e.g., [3H]-Rosiglitazone) or fluorescent ligand
- Test compound (Rivoglitazone)
- Scintillation fluid or fluorescence polarization reader
- Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
- 96-well filter plates

Procedure:

- Prepare a series of dilutions of Rivoglitazone in the assay buffer.
- In a 96-well plate, add a fixed concentration of radiolabeled ligand and recombinant PPAR-y LBD to each well.
- Add the different concentrations of Rivoglitazone to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).
- Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach binding equilibrium.
- Separate the bound from the free radioligand by vacuum filtration through the filter plate.
- Wash the filters with ice-cold assay buffer.
- Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
- Calculate the percentage of specific binding at each concentration of Rivoglitazone and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell-Based PPAR-y Transactivation Assay

Objective: To measure the functional potency of Rivoglitazone in activating PPAR-y-mediated gene transcription.



Principle: A reporter gene (e.g., luciferase) under the control of a PPRE is introduced into a suitable cell line that also expresses PPAR-y. The activation of PPAR-y by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

- Mammalian cell line (e.g., HEK293, CV-1)
- Expression vector for human PPAR-y
- Reporter plasmid containing a PPRE-driven luciferase gene
- Transfection reagent
- Cell culture medium and supplements
- Rivoglitazone
- Luciferase assay reagent
- Luminometer

Procedure:

- Seed the cells in a 96-well plate and allow them to attach overnight.
- Co-transfect the cells with the PPAR-y expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
- After 24 hours, replace the medium with fresh medium containing various concentrations of Rivoglitazone or a vehicle control.
- Incubate the cells for another 24 hours.
- Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.



- Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
- Plot the dose-response curve and determine the EC₅₀ value for Rivoglitazone.

In Vivo Efficacy Study in a Diabetic Animal Model (ZDF Rats)

Objective: To evaluate the glucose-lowering and lipid-modulating effects of Rivoglitazone in a relevant animal model of type 2 diabetes.

Principle: Zucker Diabetic Fatty (ZDF) rats are a genetic model of obesity, insulin resistance, and type 2 diabetes. The efficacy of an antidiabetic agent can be assessed by monitoring key metabolic parameters following treatment.

Materials:

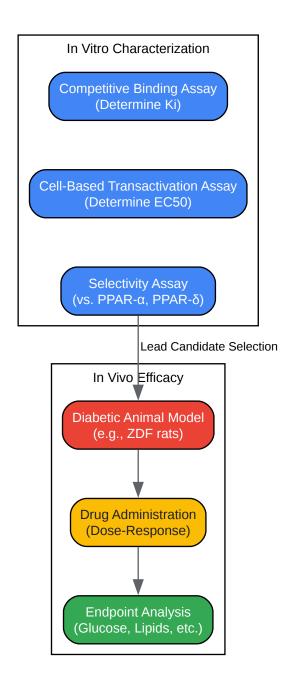
- Male ZDF rats (e.g., 8-10 weeks old)
- Rivoglitazone
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Blood glucose meter and strips
- Equipment for blood collection (e.g., tail vein sampling)
- ELISA kits for insulin and lipid analysis

Procedure:

- Acclimatize the animals for at least one week.
- Randomize the animals into treatment groups (vehicle control and different doses of Rivoglitazone).
- Administer Rivoglitazone or vehicle orally once daily for a specified period (e.g., 14 days).



- Monitor body weight and food intake regularly.
- Measure fasting blood glucose levels at baseline and at regular intervals throughout the study.
- At the end of the study, collect blood samples for the analysis of plasma insulin, triglycerides, and other relevant biomarkers.
- Perform statistical analysis to compare the treatment groups with the control group.





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Fig. 2: A typical experimental workflow for the characterization of a PPAR-y agonist.

Conclusion

Rivoglitazone hydrochloride is a potent and selective PPAR-γ agonist with demonstrated efficacy in improving glycemic control and lipid profiles in both preclinical models and clinical trials. Its mechanism of action through the PPAR-γ signaling pathway is well-established. This technical guide provides a summary of the key data and representative experimental protocols to aid researchers in the further study and development of this and similar compounds for the treatment of metabolic diseases.

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